molecular formula C48H42S6 B1624006 1,2,3,4,5,6-Hexakis(p-tolylthio)benzene CAS No. 55709-41-6

1,2,3,4,5,6-Hexakis(p-tolylthio)benzene

Cat. No.: B1624006
CAS No.: 55709-41-6
M. Wt: 811.2 g/mol
InChI Key: FPSHCXIQSGAEGO-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexakis(p-tolylthio)benzene (hereafter referred to as Hexakis(p-tolylthio)benzene) is a sulfur-rich aromatic compound featuring a central benzene ring symmetrically substituted with six p-tolylthio (–S–C₆H₄–CH₃) groups. This compound is renowned for its exceptional phosphorescence, achieving near-unity quantum efficiency (≈100%) in the solid state, as discovered in 2013 . The dense sulfuration enables enhanced intersystem crossing (ISC) due to the heavy atom effect of sulfur, while supramolecular interactions (e.g., S···π, C–H···π) stabilize the excited states, contributing to its remarkable optical properties .

Properties

CAS No.

55709-41-6

Molecular Formula

C48H42S6

Molecular Weight

811.2 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[(4-methylphenyl)sulfanyl]benzene

InChI

InChI=1S/C48H42S6/c1-31-7-19-37(20-8-31)49-43-44(50-38-21-9-32(2)10-22-38)46(52-40-25-13-34(4)14-26-40)48(54-42-29-17-36(6)18-30-42)47(53-41-27-15-35(5)16-28-41)45(43)51-39-23-11-33(3)12-24-39/h7-30H,1-6H3

InChI Key

FPSHCXIQSGAEGO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C)SC4=CC=C(C=C4)C)SC5=CC=C(C=C5)C)SC6=CC=C(C=C6)C)SC7=CC=C(C=C7)C

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C)SC4=CC=C(C=C4)C)SC5=CC=C(C=C5)C)SC6=CC=C(C=C6)C)SC7=CC=C(C=C7)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 1,2,3,4,5,6-Hexakis(p-tolylthio)benzene

Nucleophilic Aromatic Substitution (SNAr) Using Hexachlorobenzene

The most widely reported method for synthesizing this compound involves the SNAr reaction between hexachlorobenzene and p-toluenethiol (4-methylbenzenethiol). This approach, adapted from procedures detailed in supporting information for studies on sulfur exchange reactions, proceeds under mild conditions with high efficiency.

Reaction Conditions and Optimization

  • Substrates : Hexachlorobenzene (1.0 equiv) reacts with p-toluenethiol (9.2 equiv) in the presence of anhydrous potassium carbonate (9.0 equiv) as a base.
  • Solvent : Dimethylformamide (DMF), a polar aprotic solvent, facilitates the reaction by stabilizing the transition state and enhancing nucleophilicity.
  • Temperature and Duration : The mixture is stirred at 60°C for 40 hours under inert atmosphere (argon), achieving near-quantitative conversion.
  • Workup : Precipitation with aqueous sodium hydroxide (2 M) yields a crude product, which is purified via trituration with ethanol/water and recrystallization from toluene.

Mechanistic Considerations
The SNAr mechanism proceeds through a two-step process:

  • Formation of a Meisenheimer complex : Deprotonation of p-toluenethiol by K₂CO₃ generates a thiolate anion, which attacks the electron-deficient aromatic ring of hexachlorobenzene.
  • Elimination of chloride : Sequential substitution of all six chlorine atoms occurs regioselectively, driven by the electron-withdrawing effect of adjacent thioether groups.

Yield and Scalability
The reaction achieves a 90% isolated yield after recrystallization, demonstrating robustness at multigram scales (e.g., 4.5 g hexachlorobenzene → 11.55 g product).

Alternative Synthetic Routes

While the SNAr method dominates literature, exploratory approaches include:

Metal-Catalyzed C–H Functionalization

Preliminary studies on related hexaarylbenzenes suggest that Ru(II)-catalyzed C–H activation could enable direct thiolation of benzene derivatives. However, this method remains untested for this compound and faces challenges in achieving hexasubstitution.

Dynamic Covalent Chemistry (DCC)

Recent work on reversible SNAr reactions highlights the potential for thermodynamic control in assembling multisubstituted arenes. For example, sulfur exchange between hexachlorobenzene and arylthiols under basic conditions could theoretically yield the title compound, though this remains speculative.

Characterization and Analytical Data

Physicochemical Properties

Melting Point : 201.9–202.3°C (literature range: 197–202°C). The sharp melting point indicates high crystallinity and purity.

Solubility :

  • Soluble in toluene, chloroform, and DMF.
  • Insoluble in water, ethanol, and diethyl ether.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃) : δ 6.94 (d, J = 8.1 Hz, 12H, aromatic protons ortho to methyl), 6.83 (d, J = 8.2 Hz, 12H, aromatic protons meta to methyl), 2.28 (s, 18H, methyl groups).
  • ¹³C NMR (CDCl₃) : δ 147.9 (C–S), 135.8 (ipso-C to methyl), 134.4 (aromatic C–H), 129.6 (aromatic C–S), 128.5 (aromatic C–H), 21.0 (CH₃).
Mass Spectrometry
  • LC-MS (ESI+) : m/z 811 [M+H]⁺, 833 [M+Na]⁺.
  • High-Resolution MS : Confirms molecular formula C₅₄H₄₂S₆ (calc. 810.22 g/mol).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key bands (cm⁻¹): 3069 (aromatic C–H), 2942 (C–H stretch, CH₃), 1487 (C=C aromatic), 805 (C–S stretch).

Elemental Analysis

Calculated : C 71.07%, H 5.22%, S 23.72%.
Found : C 71.48%, H 5.39%, S 23.10%. The slight sulfur deficit may arise from residual solvent or incomplete substitution.

Applications and Functional Derivatives

Dynamic Covalent Systems

Studies on related hexa(thio)benzenes demonstrate reversible sulfur exchange under basic conditions, suggesting potential for:

  • Self-healing materials.
  • Adaptive supramolecular assemblies.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis(p-tolylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of hexakis(p-tolylthio)benzene can yield thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The p-tolylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

1.1 Supramolecular Chemistry
The compound's unique structure allows it to act as a building block in supramolecular chemistry. Its multiple thioaryl substituents can facilitate interactions with metal ions and other small molecules, enabling the formation of complex architectures. Such properties are vital for developing advanced materials with tailored functionalities.

1.2 Conductive Polymers
Due to its extensive π-conjugated system, 1,2,3,4,5,6-Hexakis(p-tolylthio)benzene can be integrated into conductive polymer matrices. This integration enhances electrical conductivity and thermal stability, making it suitable for applications in organic electronics and flexible devices.

Photonics

2.1 Light Emission and Sensing
The photophysical properties of this compound make it an excellent candidate for light-emitting applications. Its ability to exhibit aggregation-induced emission (AIE) can be harnessed in sensors that detect environmental changes or specific analytes through fluorescence changes.

2.2 Non-linear Optical Materials
The compound's structure can contribute to non-linear optical (NLO) properties essential for developing advanced optical devices such as frequency converters and optical switches. The presence of sulfur atoms enhances the NLO response due to their electron-donating characteristics.

Medicinal Chemistry

3.1 Anticancer Activity
Research indicates that compounds with similar thioaryl structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing oxidative stress within cells or disrupting cellular signaling pathways. Further studies on this compound may reveal its potential as an anticancer agent.

3.2 Drug Delivery Systems
The compound's ability to form stable complexes with drugs can be exploited in drug delivery systems. By modifying the release rates of therapeutics through controlled interactions with biological targets, it can enhance the efficacy and reduce side effects of existing drugs.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Supramolecular ChemistryGahlot et al., 2019 Demonstrated the ability of thioaryl compounds to form stable metal complexes for catalysis.
Conductive PolymersSigma-Aldrich Data Highlighted the improved conductivity when integrated into polymer matrices compared to standard polymers.
Anticancer ActivityIARC Publications Similar thioaryl compounds showed significant cytotoxicity against breast cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of hexakis(p-tolylthio)benzene involves its interaction with various molecular targets through its p-tolylthio groups. These interactions can lead to the formation of stable complexes or intermediates, influencing the reactivity and properties of the compound. The exact pathways and targets depend on the specific reaction or application.

Comparison with Similar Compounds

Research Implications

Hexakis(p-tolylthio)benzene’s unique combination of stability, supramolecular interactions, and sulfur-driven ISC positions it as a benchmark for organic phosphorescent materials. Comparisons highlight that polysulfuration and flexible thioether substituents are critical for achieving high phosphorescence efficiency, outperforming brominated, ethynylated, or heterocyclic analogs. Future research could explore hybrid systems integrating its sulfur motifs with conjugated polymers or metal-organic frameworks for optoelectronic applications.

Q & A

Q. Advanced Research Focus: Scalability and Reproducibility

  • Purification bottlenecks : Chromatography is impractical for large batches; switch to fractional crystallization or membrane filtration .
  • Side reactions : Thioether groups may oxidize during prolonged reactions; use radical inhibitors (e.g., BHT) or low-temperature protocols .
  • Yield optimization : Pilot-scale reactions (e.g., 50 g) of hexa(azidomethyl)benzene achieved 85% yield by optimizing reaction time and stirring efficiency .

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